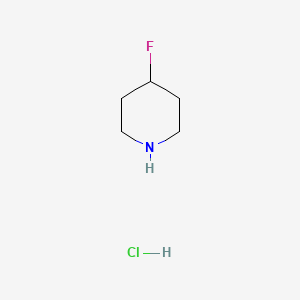

4-Fluoropiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXENWFQXVCOHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374661 | |

| Record name | 4-Fluoropiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57395-89-8 | |

| Record name | 4-Fluoropiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropiperidine hydrochloride is a fluorinated heterocyclic compound with significant applications as a building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the piperidine ring can modulate key physicochemical and pharmacological properties such as pKa, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and graphical representations of key workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and application in synthetic and biological contexts.

Identity and Structure

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-fluoro-piperidine hydrochloride |

| CAS Number | 57395-89-8 |

| Molecular Formula | C₅H₁₁ClFN |

| Molecular Weight | 139.60 g/mol [1] |

| Chemical Structure | |

| InChI Key | IXENWFQXVCOHAZ-UHFFFAOYSA-N[1] |

| SMILES | C1CNCCC1F.Cl[2] |

Physical and Chemical Properties

A compilation of the key physical and chemical data for this compound is presented in the following tables for clear comparison.

Table 1: General Physical Properties

| Property | Value | Source |

| Appearance | White to yellow or pale cream crystals or crystalline powder. | [3] |

| Melting Point | 163-167 °C | [1] |

| 152.0-169.0 °C | [3] | |

| pKa (of free base) | 9.4 | |

| Water Content | ≤3.0% (by Karl Fischer Titration) | [3] |

Table 2: Solubility Profile

| Solvent | Quantitative Solubility | Qualitative Description |

| Water | Data not available | Soluble[4] |

| Ethanol | Data not available | Soluble[4] |

| Ketone Solvents | Data not available | Slightly soluble[4] |

| Ether Solvents | Data not available | Slightly soluble[4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and regulatory requirements.

Synthesis of this compound

A general method for the preparation of this compound involves the reaction of 4-fluoropiperidine with hydrochloric acid.[4]

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoropiperidine in a solvent such as ethanol.

-

Acidification: While stirring, add an excess of hydrochloric acid to the solution. The reaction is typically exothermic.

-

Crystallization: Cool the reaction mixture to induce crystallization of the hydrochloride salt.

-

Isolation: Collect the resulting white solid by filtration.

-

Purification: Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests high purity.

Caption: A standard workflow for determining the melting point of a solid compound.

Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved solute using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or quantitative NMR.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L.

Determination of Water Content (Karl Fischer Titration)

This method is used to determine the amount of water present in the solid sample.

Protocol:

-

Apparatus Setup: Prepare and standardize the Karl Fischer titrator and reagent.

-

Sample Preparation: Accurately weigh a suitable amount of this compound and transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

Titration: Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent.

Logical Relationships of Physicochemical Properties

The physicochemical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates the relationship between its fundamental properties and the methods used for their characterization.

Caption: Logical diagram showing the relationship between key properties and their determination methods.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data, experimental protocols, and workflow diagrams offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and characterization of these properties are fundamental for the successful application of this important synthetic intermediate in the advancement of chemical and pharmaceutical research.

References

- 1. This compound 97 57395-89-8 [sigmaaldrich.com]

- 2. This compound | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

4-Fluoropiperidine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Fluoropiperidine hydrochloride (CAS RN: 57395-89-8; Molecular Formula: C₅H₁₁ClFN). Due to the limited publicly available quantitative data for this specific compound, this document focuses on qualitative descriptions and outlines detailed, standardized experimental protocols for determining these crucial physicochemical properties. This allows researchers to generate in-house data following established methodologies.

Core Properties of this compound

| Property | Data | Source |

| Molecular Formula | C₅H₁₁ClFN | [1][2][3][4] |

| Molecular Weight | 139.60 g/mol | [2][3] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 163-167 °C | [6] |

| Storage Temperature | 2-8°C | [6] |

Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents is not widely published. The available information is qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Soluble | [5] |

| Alcohol Solvents | Soluble | [5] |

| Ketone Solvents | Slightly Soluble | [5] |

| Ether Solvents | Slightly Soluble | [5] |

For context, piperidine, the parent compound, is highly soluble in water and a variety of organic solvents due to its ability to form hydrogen bonds. The hydrochloride salt form of 4-Fluoropiperidine is expected to exhibit good aqueous solubility.

Stability Profile

This compound is reported to be a stable solid at room temperature.[5] For long-term preservation of its chemical integrity, storage in a dry, cool, and sealed container is recommended, away from heat and combustible materials.[5] A specific storage temperature of 2-8°C is also suggested.[6]

Experimental Protocols

The following sections detail standardized experimental protocols for determining the thermodynamic solubility and for assessing the stability of this compound.

Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a common approach to determine the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm)

Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator on an orbital shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve of known concentrations should be prepared to accurately determine the solubility.

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for determining thermodynamic solubility.

Forced Degradation and Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies expose the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound heated at 80°C for 48 hours.

-

Photolytic Degradation: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal degradation, use the solid compound. A control sample, protected from the stress condition, should be prepared for each test.

-

Stress Exposure: Expose the samples to the specified conditions for the designated time.

-

Sample Analysis: At appropriate time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization). Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

-

Peak Purity and Identification: Assess the purity of the parent peak. If significant degradation is observed, attempt to identify the structure of the degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Logical Flow of a Forced Degradation Study

Caption: General workflow for a forced degradation study.

Conclusion

This guide provides the currently available information on the solubility and stability of this compound and outlines robust experimental protocols for the determination of these properties. For researchers and drug development professionals, generating precise quantitative data through these standardized methods is a critical step in advancing the scientific understanding and potential applications of this compound.

References

- 1. This compound, 95% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. This compound 97 57395-89-8 [sigmaaldrich.com]

Spectral Data Analysis of 4-Fluoropiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-fluoropiperidine hydrochloride (C₅H₁₁ClFN), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents predicted and literature-based nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a fluorine atom can modulate the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. Accurate spectral analysis is paramount for the unambiguous identification and characterization of this compound. This guide summarizes the expected spectral data and provides standardized methodologies for its acquisition.

Quantitative Spectral Data

The following tables summarize the predicted and literature-informed spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Solvent: D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.80 - 4.60 | dm | 1H | H-4 |

| ~3.50 - 3.30 | m | 2H | H-2e, H-6e |

| ~3.20 - 3.00 | m | 2H | H-2a, H-6a |

| ~2.30 - 2.10 | m | 2H | H-3e, H-5e |

| ~2.00 - 1.80 | m | 2H | H-3a, H-5a |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The 'd' in 'dm' denotes a doublet, and 'm' denotes a multiplet. 'e' and 'a' refer to equatorial and axial protons, respectively.

¹³C NMR (Carbon-13 NMR) Spectral Data

Solvent: D₂O

| Chemical Shift (δ) ppm | Assignment |

| ~88.0 (d, ¹JCF ≈ 170 Hz) | C-4 |

| ~45.0 | C-2, C-6 |

| ~30.0 (d, ²JCF ≈ 20 Hz) | C-3, C-5 |

Note: The chemical shifts are approximate. The 'd' indicates a doublet due to coupling with fluorine. J-coupling constants are typical values.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~2700 - 2400 | Broad, Strong | N⁺-H stretching (ammonium salt) |

| ~1600 - 1500 | Medium | N⁺-H bending |

| ~1470 - 1430 | Medium | CH₂ scissoring |

| ~1100 - 1000 | Strong | C-F stretching |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 104.0879 | 100 | [M+H]⁺ (protonated molecule of the free base, C₅H₁₁FN⁺) |

| 84.0813 | Variable | [M+H - HF]⁺ |

Note: As a hydrochloride salt, the compound will readily protonate in the ESI source, showing the mass of the free base plus a proton. The molecular weight of this compound is 139.60 g/mol , and the monoisotopic mass of the free base is 103.08 g/mol .

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: The residual solvent peak is used as an internal reference.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-100 ppm.

-

Reference: The solvent peak is used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid State):

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.

Data Acquisition (LC-MS with ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

-

Fragmentation (MS/MS): If fragmentation data is desired, perform a product ion scan on the precursor ion (m/z 104.0879) using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be ramped to obtain a representative fragmentation pattern.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral characterization of a chemical compound like this compound.

Synthesis of 4-Fluoropiperidine Hydrochloride from Pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing 4-fluoropiperidine hydrochloride, a valuable building block in medicinal chemistry, starting from pyridine. The synthesis is a multi-step process involving the initial amination of pyridine, followed by a fluorination reaction to introduce the fluorine atom, and finally, a reduction of the pyridine ring to the corresponding piperidine, which is then converted to its stable hydrochloride salt. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from pyridine is typically accomplished in a three-step sequence. The first step involves the conversion of pyridine to 4-aminopyridine. The second, and most critical step, is the introduction of the fluorine atom at the 4-position of the pyridine ring to yield 4-fluoropyridine. The most commonly employed method for this transformation is the Balz-Schiemann reaction. The final step is the catalytic hydrogenation of the 4-fluoropyridine intermediate to produce 4-fluoropiperidine, which is then isolated as its hydrochloride salt to ensure stability.

Caption: Overall synthetic workflow from pyridine to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Aminopyridine from Pyridine (Chichibabin Reaction)

The conversion of pyridine to 4-aminopyridine can be achieved through various methods, with the Chichibabin reaction being a classical approach, though it typically favors the 2-position. A more effective method for obtaining the 4-amino isomer involves a multi-step process via pyridine N-oxide.

Protocol via Pyridine N-oxide:

-

Pyridine N-oxide formation: Pyridine is oxidized to pyridine N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

-

Nitration: The pyridine N-oxide is nitrated using a mixture of sulfuric acid and nitric acid to yield 4-nitropyridine N-oxide.

-

Reduction of the nitro group: The nitro group is then reduced to an amino group using a reducing agent like iron in acetic acid or catalytic hydrogenation to give 4-aminopyridine N-oxide.

-

Deoxygenation: The N-oxide is deoxygenated using a reducing agent like phosphorus trichloride to afford 4-aminopyridine.

Step 2: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for introducing fluorine into an aromatic ring and is the preferred method for synthesizing 4-fluoropyridine from 4-aminopyridine.[1][2][3] This reaction involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol:

-

Diazotization: 4-Aminopyridine (14.4 g, 153 mmol) is dissolved in 42% aqueous tetrafluoroboric acid (HBF4) by heating to 40 °C. The solution is then cooled to 5-7 °C in an ice-water bath, leading to the precipitation of 4-pyridylammonium tetrafluoroborate.[1]

-

A solution of sodium nitrite (12.0 g, 174 mmol) in water is added slowly to the suspension while maintaining the temperature between 5-9 °C. The addition is performed cautiously as the reaction is exothermic.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10 °C and then allowed to warm to room temperature.[1]

-

Decomposition and Isolation: The reaction mixture containing the 4-pyridyldiazonium tetrafluoroborate is then thermally decomposed. This is typically done by heating the solution.

-

The resulting 4-fluoropyridine is volatile and can be isolated by distillation. Due to its instability in aqueous and acidic conditions, the workup procedure is critical.[1][2] Neutralization should be carried out at low temperatures (e.g., -20 °C with KOH solution) to prevent polymerization and hydrolysis.[2]

-

The crude product is then purified by vacuum distillation.[2]

It is important to note that 4-fluoropyridine is unstable and prone to polymerization, especially in the presence of water or acid.[1][2] Therefore, handling and storage require anhydrous and non-acidic conditions.

Step 3: Synthesis of this compound

The final step in the synthesis is the reduction of the 4-fluoropyridine ring to a 4-fluoropiperidine ring. This is achieved through catalytic hydrogenation. The resulting 4-fluoropiperidine is a base and is typically converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

Catalytic Hydrogenation: 4-Fluoropyridine is dissolved in a suitable solvent, such as glacial acetic acid or an alcohol.[4]

-

A hydrogenation catalyst, such as Platinum(IV) oxide (PtO2, Adams' catalyst) or a rhodium-based catalyst, is added to the solution.[4][5]

-

The reaction mixture is then subjected to hydrogen gas under pressure (typically 50-70 bar) at room temperature.[4]

-

The reaction is monitored for the uptake of hydrogen. Once the reaction is complete, the catalyst is removed by filtration.

-

Salt Formation: The solvent is removed under reduced pressure. The resulting crude 4-fluoropiperidine is dissolved in a suitable solvent like diethyl ether or isopropanol.

-

A solution of hydrogen chloride (HCl) in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added to precipitate the this compound salt.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Key reaction transformations in the synthesis of 4-fluoropiperidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-aminopyridine. Data for the initial amination of pyridine is not included due to the variability of the methods.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 2 | Balz-Schiemann Reaction | 4-Aminopyridine | NaNO₂, HBF₄ | 4-Fluoropyridine | ~22% | [2] |

| 3 | Catalytic Hydrogenation | 4-Fluoropyridine | H₂, PtO₂ | 4-Fluoropiperidine | - | [4] |

Note: The yield for the catalytic hydrogenation step is not explicitly stated in the provided references for 4-fluoropyridine but is generally high for similar substrates under the described conditions.

Conclusion

The synthesis of this compound from pyridine is a feasible but challenging process that requires careful control of reaction conditions, particularly during the isolation and handling of the unstable 4-fluoropyridine intermediate. The Balz-Schiemann reaction remains a cornerstone for the fluorination step, while catalytic hydrogenation provides an effective means for the subsequent reduction. This guide provides a foundational understanding of the synthetic route and detailed protocols to aid researchers in the preparation of this important fluorinated building block for drug discovery and development. Further optimization of each step may be necessary to achieve higher overall yields and purity.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Commercial Availability and Strategic Implementation of 4-Fluoropiperidine Hydrochloride in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropiperidine hydrochloride is a pivotal building block in modern medicinal chemistry, offering unique properties that enhance the pharmacological profiles of drug candidates. The strategic introduction of a fluorine atom onto the piperidine ring can significantly modulate basicity (pKa), lipophilicity, and metabolic stability, thereby improving attributes such as target affinity, selectivity, and oral bioavailability. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its application in the development of therapeutic agents, with a focus on Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Dihydrofolate Reductase (DHFR) inhibitors.

Commercial Availability

This compound is readily available from a multitude of commercial suppliers, ensuring a stable supply chain for research and development activities. The compound is offered in various purities and quantities to suit different research needs, from discovery to process development.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Sigma-Aldrich | 57395-8-9 | C₅H₁₀FN·HCl | 139.60 | ≥97% | Available in various quantities.[1][2] |

| Santa Cruz Biotechnology | 57395-8-9 | C₅H₁₀FN·HCl | 139.60 | Not specified | For research use only.[3] |

| Thermo Scientific Chemicals (Alfa Aesar) | 57395-8-9 | C₅H₁₁ClFN | 139.60 | 95% | Available through Fisher Scientific.[4] |

| Oakwood Chemical | 57395-8-9 | C₅H₁₁ClFN | 139.60 | 95% | - |

| Apollo Scientific | 57395-8-9 | C₅H₁₁ClFN | 139.60 | 95% | - |

| ChemicalBook | 57395-8-9 | C₅H₁₀FN·HCl | 139.60 | 97% to 99%+ | Lists multiple suppliers.[5] |

| Zhejiang Jiuzhou Chem Co., Ltd. | 57395-8-9 | C₅H₁₀FN·HCl | 139.60 | 99% | Offers bulk quantities.[6] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 163-167 °C | [1] |

| pKa (of 4-Fluoropiperidine) | 9.4 | [7] |

| Appearance | White to off-white solid | [1][6] |

| Solubility | Soluble in water | General knowledge |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrogenation of 4-fluoropyridine, followed by salt formation. This method is advantageous due to the commercial availability of the starting material and the robustness of the catalytic hydrogenation process.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 4-Fluoropyridine

Materials:

-

4-Fluoropyridine

-

Palladium on carbon (10 wt. % Pd/C)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Inert gas (Argon or Nitrogen)

-

Hydrogen gas (H₂)

Procedure:

-

Preparation: A hydrogenation vessel is charged with 4-fluoropyridine and methanol under an inert atmosphere.

-

Catalyst Addition: 10% Palladium on carbon (typically 1-5 mol %) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC, GC-MS, or NMR).

-

Filtration: Upon completion, the reaction mixture is carefully depressurized and purged with an inert gas. The catalyst is removed by filtration through a pad of Celite®. The filter cake is washed with a small amount of methanol.

-

Concentration: The filtrate is concentrated under reduced pressure to yield crude 4-fluoropiperidine as an oil.

-

Salt Formation: The crude 4-fluoropiperidine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in an organic solvent is added dropwise with stirring.

-

Isolation: The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum to afford the final product as a white to off-white solid.

Applications in Drug Discovery

The incorporation of the 4-fluoropiperidine moiety is a key strategy in the design of novel therapeutics due to the advantageous physicochemical properties conferred by the fluorine atom.

CGRP Receptor Antagonists for Migraine Treatment

Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine.[8] CGRP receptor antagonists that block the CGRP signaling pathway have emerged as effective treatments for acute migraine.[9] Several small-molecule CGRP antagonists, known as "gepants," incorporate a 4-fluoropiperidine scaffold. The fluorine atom in the 4-position of the piperidine ring can modulate the pKa of the basic nitrogen, which can influence the molecule's interaction with the hERG potassium ion channel and potentially improve its cardiovascular safety profile.[10]

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids.[11] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.[12] Piperidine-based compounds have been investigated as DHFR inhibitors.[13][14] The incorporation of a 4-fluoropiperidine moiety can enhance the binding affinity and selectivity of these inhibitors for the target enzyme.

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and development. Its unique electronic properties, imparted by the fluorine atom, allow for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. The successful application of this moiety in CGRP receptor antagonists and its potential in the development of DHFR inhibitors underscore its importance in modern medicinal chemistry. The synthetic accessibility and broad commercial availability of this compound ensure its continued use in the creation of next-generation therapeutics.

References

- 1. This compound 97 57395-89-8 [sigmaaldrich.com]

- 2. This compound 97 57395-89-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. This compound | 57395-89-8 [chemicalbook.com]

- 6. This compound, CasNo.57395-89-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The CGRP receptor antagonist BIBN4096BS peripherally alleviates inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 4-Fluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Fluoropiperidine hydrochloride (CAS No: 57395-89-8). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a solid, white crystalline compound.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀FN · HCl | [2][3] |

| Molecular Weight | 139.60 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 163-167 °C | [3][4] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | GHS Code | Description |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[2][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][5][6] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation.[2] |

GHS Pictogram:

-

(GHS07)[3]

Signal Word: Warning[3]

Toxicological Information

The classification of "Acute Toxicity, Oral, Category 4" suggests an LD50 value in the range of 300 to 2000 mg/kg for oral exposure in rats, according to OECD guidelines.

A read-across approach, using data from similar fluorinated piperidines, can provide further insight. For instance, 4,4-Difluoropiperidine hydrochloride is also classified as causing serious eye irritation and skin irritation.[7] 3-Fluoropiperidine shares the classifications of harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. This consistency across similar structures reinforces the known hazards of this compound.

Experimental Protocols for Safety Assessment

The hazard classifications for chemical substances like this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies.

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

These guidelines are used to determine the amount of a substance that causes mortality when ingested.[3]

-

Principle: A single dose of the substance is administered orally to a group of fasted animals, typically rats.

-

Methodology (Acute Toxic Class Method - OECD 423):

-

A stepwise procedure is used with a group of three animals of a single sex per step.

-

The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The outcome of the first group (mortality or survival) determines the dose for the next group.

-

Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

The final classification is based on the dose at which a certain number of animals die.

-

Skin Irritation (OECD Guideline 404 or 439)

These tests evaluate the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The substance is applied to the skin of an animal (in vivo, TG 404) or to a reconstructed human epidermis model (in vitro, TG 439).[6][8]

-

Methodology (In Vitro - OECD 439):

-

A three-dimensional human skin model is exposed to the test substance for a defined period (e.g., 60 minutes).[9]

-

After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity in the cells.

-

A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[10]

-

Eye Irritation (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal, typically a rabbit.[2][11][12]

-

Methodology:

-

The test substance is instilled into the eye of the animal. The other eye serves as a control.

-

The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points (e.g., 1, 24, 48, and 72 hours after application).[1]

-

The reversibility of any observed effects is also assessed over a period of up to 21 days.[11]

-

The severity and persistence of the lesions determine the classification of the substance as an eye irritant.

-

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[8]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[8]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. A dust mask (type N95) is recommended for handling the solid form.[3]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8] An eyewash station and safety shower must be readily accessible.[8]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride may be produced.[8]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter sewers or waterways.

Logical Workflow for Handling this compound

Caption: Standard operating procedure for safely handling this compound.

References

- 1. ecetoc.org [ecetoc.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. siesascs.edu.in [siesascs.edu.in]

- 9. dermatest.com [dermatest.com]

- 10. oecd.org [oecd.org]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. nucro-technics.com [nucro-technics.com]

Theoretical Deep Dive: The Structural Dynamics of 4-Fluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical underpinnings of the 4-Fluoropiperidine hydrochloride structure, a molecule of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom to the piperidine ring profoundly influences its conformational preferences, pKa, and overall biological activity. Understanding these structural nuances at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutics. This document synthesizes key findings from computational and experimental studies, presenting a detailed analysis of the conformational landscape, the governing molecular forces, and the methodologies employed in its theoretical investigation.

Conformational Landscape: Axial vs. Equatorial Preference

The primary structural question for this compound revolves around the orientation of the fluorine atom on the piperidine ring: does it preferentially adopt an axial or equatorial position? Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating this conformational preference.

A systematic computational analysis has revealed a fascinating interplay of factors that dictate the energetically favorable conformation.[1][2] In the gas phase, calculations indicate a strong preference for the axial orientation of the fluorine atom. However, the situation becomes more complex in solution, where the polarity of the solvent plays a crucial role.[1] While computational models suggest the axial conformer should be favored in aqueous solution, experimental observations have surprisingly indicated a dominance of the equatorial conformer.[1] This discrepancy highlights the intricate balance of forces at play and the challenges in perfectly modeling solvated systems.

Factors Influencing Conformational Stability

Several key interactions govern the conformational equilibrium of this compound:

-

Charge-Dipole Interactions: In the protonated form (piperidine hydrochloride), a significant stabilizing interaction can occur between the positive charge on the nitrogen atom (H-N⁺) and the partial negative charge on the fluorine atom (C-F dipole).[3][4] This interaction is generally more favorable in the axial conformation.

-

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding σ* orbitals of the C-F and C-N bonds can contribute to the stability of the axial conformer, a phenomenon often referred to as the fluorine gauche effect.[2]

-

Dipole Minimization: The overall molecular dipole moment is a critical factor, especially in solution. The conformation with a lower dipole moment may be favored in less polar environments.

-

Steric Repulsion: Steric hindrance between the fluorine atom and other atoms on the ring can destabilize certain conformations.

-

Solvation Effects: The interaction of the molecule with the surrounding solvent molecules can significantly impact the relative energies of the conformers. The polarity of the solvent can preferentially stabilize the more polar conformer.[1]

Quantitative Conformational Analysis

The following table summarizes the calculated free enthalpy differences (ΔG) between the axial and equatorial conformers of the 4-fluoropiperidinium salt (the HCl analogue, denoted as 10B in the cited literature).[1][2]

| Compound | Solvent | Calculated ΔG (axial - equatorial) (kcal/mol) | Experimentally Observed Conformer |

| 4-Fluoropiperidinium salt (HCl analogue) | Gas Phase | +3.0 | - |

| 4-Fluoropiperidinium salt (HCl analogue) | Water | +1.0 | Equatorial |

A positive ΔG value indicates that the axial conformer is computationally predicted to be more stable.

Experimental and Computational Protocols

The theoretical data presented is primarily derived from high-level quantum mechanical calculations, corroborated by experimental NMR studies.

Computational Methodology

The predominant computational method employed for analyzing the conformational behavior of fluorinated piperidines is Density Functional Theory (DFT) . A common and effective protocol involves the following steps:

-

Conformational Search: Initial 3D structures of the axial and equatorial conformers of this compound are generated.

-

Geometry Optimization: The geometries of these conformers are optimized to find the lowest energy structures. A widely used functional and basis set combination for this purpose is M06-2X/def2-QZVPP .[1]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermochemical data, including the Gibbs free energy.

-

Solvation Modeling: To simulate the effect of a solvent, a polarizable continuum model (PCM) is often employed.[1] This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies in different solvent environments (e.g., water, chloroform).

-

Energy Analysis: The relative free enthalpies (ΔG) of the axial and equatorial conformers are then calculated to determine the predicted conformational preference.

Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to validate the computational predictions.[2] Specifically, the coupling constants between fluorine and adjacent protons (³J(¹⁹F,¹H)) are highly sensitive to the dihedral angle and can therefore be used to determine the relative orientation of the fluorine atom.[2][3]

Visualizing the Conformational Equilibrium and Influencing Factors

The following diagrams illustrate the key concepts in the theoretical study of this compound.

References

The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tool in modern medicinal chemistry for modulating molecular properties such as basicity, metabolic stability, and lipophilicity. A pivotal, yet often complex, consequence of fluorination is its profound influence on the conformational preference of the piperidine ring. This technical guide provides an in-depth analysis of the stereoelectronic and environmental factors governing the conformational equilibria of fluorinated piperidines. It consolidates quantitative data from key studies, details the primary experimental and computational methodologies used for their analysis, and presents visual diagrams of the underlying principles to serve as a comprehensive resource for researchers in drug discovery and chemical biology.

Introduction: The "Fluorine Gauche Effect" and Beyond

The piperidine ring, a ubiquitous motif in pharmaceuticals, typically adopts a chair conformation with substituents favoring the sterically less hindered equatorial position. However, the introduction of a highly electronegative fluorine atom can dramatically alter this landscape, often leading to a counterintuitive preference for the axial orientation. This phenomenon is not governed by simple sterics but by a subtle interplay of several stereoelectronic effects.[1][2]

The primary forces at play include:

-

Charge-Dipole Interactions: In protonated piperidinium salts, a strong, stabilizing interaction can occur between the positive charge on the nitrogen (H-N⁺) and the partial negative charge on an axial fluorine atom (C-Fδ⁻). This is often a dominant factor favoring the axial conformer.[1][2]

-

Hyperconjugation (Gauche and Anomeric Effects): Stabilizing orbital interactions, such as the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying C-F antibonding orbital (σC-H → σC-F), can favor a gauche arrangement and, consequently, an axial fluorine.[1][2] A similar anomeric effect can occur involving the nitrogen lone pair (nN → σC-F).

-

Dipole Minimization: The overall molecular dipole moment can be significantly influenced by the fluorine position. In some cases, the axial conformer results in a lower net dipole, which can be favorable.[1][2]

-

Solvation Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize more polar conformers, potentially shifting the equilibrium. For instance, an axial C-F bond can lead to a more polar molecule, which is then stabilized by polar solvents.[1][2]

These competing and cooperating forces mean that the conformational outcome is highly dependent on the substitution pattern on the piperidine ring, the nature of the substituent on the nitrogen atom (e.g., proton, acyl group), and the solvent environment.[1][2]

Quantitative Conformational Analysis

The conformational preference of fluorinated piperidines is typically quantified by the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. This value is determined experimentally, primarily through NMR spectroscopy, and corroborated by computational modeling.

Conformational Free Energy Differences (ΔG)

The following tables summarize experimental and computational data for key fluorinated piperidine derivatives, showcasing the influence of N-substitution and solvent on the axial/equatorial equilibrium. A positive ΔG(a→e) indicates a preference for the axial conformer.

Table 1: Conformational Preferences of 3-Fluoropiperidine Derivatives. [2]

| Compound/Substituent | Solvent | ΔG(a→e) (Gas Phase) [kcal/mol] | ΔG(a→e) (in Solvent) [kcal/mol] | Experimental Observation |

| 1A (N-TFA) | Chloroform | +1.9 | +1.1 | Axial |

| 1B (N-H₂⁺Cl⁻) | Water | +4.8 | +1.8 | Axial |

| 1C (N-H) | Water | +1.6 | +1.0 | Axial |

Table 2: Conformational Preferences of 3,5-Difluoropiperidine Derivatives. [2]

| Compound/Substituent | Solvent | ΔG(a→e) (Gas Phase) [kcal/mol] | ΔG(a→e) (in Solvent) [kcal/mol] | Experimental Observation |

| 2A (N-TFA) | Chloroform | +3.3 | +2.0 | Axial |

| 2B (N-H₂⁺Cl⁻) | Water | +8.6 | +3.9 | Axial |

| 2C (N-H) | Water | +3.4 | +2.2 | Axial |

Table 3: Solvent-Dependent Conformational Inversion. [1]

| Compound | Solvent | 3J(F,H) [Hz] | Inferred Conformation |

| 14 (N-Piv) | Chloroform | 7.3 | Equatorial |

| 14 (N-Piv) | DMSO | 38.5 | Axial |

| 15 (N-Boc) | Chloroform | 12.5 | Equatorial |

| 15 (N-Boc) | DMSO | 40.4 | Axial |

Note: TFA = Trifluoroacetamide, Piv = Pivaloyl, Boc = tert-Butoxycarbonyl. Data is primarily from Nairoukh et al. (2020).

Key Experimental & Computational Protocols

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the conformation of fluorinated piperidines in solution. The key parameter is the vicinal coupling constant between fluorine and an adjacent proton (³J(F,H)).

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Spectra Acquisition:

-

Acquire standard ¹H and ¹⁹F NMR spectra to identify the chemical shifts of the relevant signals.

-

The crucial experiment is the ¹H spectrum, where the multiplicity of the proton signal adjacent to the fluorine-bearing carbon is analyzed.

-

Spectra are typically recorded on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 298 K).

-

-

Data Analysis:

-

Measure the ³J(F,H) coupling constants from the ¹H NMR spectrum.

-

Interpretation: The magnitude of the ³J(F,H) coupling is dependent on the dihedral angle (Karplus relationship).

-

A large coupling constant (typically > 25 Hz) indicates an anti-periplanar relationship (~180°) between the F and H atoms, which corresponds to an axial fluorine and an axial proton.

-

A small coupling constant (typically < 15 Hz) indicates a gauche relationship (~60°), which corresponds to an equatorial fluorine .[1][2]

-

-

For systems in fast exchange between two conformers, the observed coupling constant is a population-weighted average.

-

Density Functional Theory (DFT) Computational Modeling

Computational chemistry provides critical insights into the relative energies of different conformers and helps dissect the contributions of various stereoelectronic effects.

Methodology:

-

Structure Preparation: Build the initial 3D structures of the axial and equatorial conformers of the fluorinated piperidine using a molecular editor.

-

Conformational Search & Optimization:

-

Perform a conformational search to ensure the identified structures are true local minima.

-

Optimize the geometry of each conformer using a suitable level of theory. A widely used and validated method is the M06-2X density functional with a large, flexible basis set such as def2-QZVPP .[2]

-

-

Solvation Modeling:

-

Since solvent effects are critical, incorporate them into the calculations using an implicit solvation model. The Polarizable Continuum Model (PCM) is a common and effective choice.[2] The solvent specified in the model (e.g., water, chloroform) should match the experimental conditions.

-

-

Energy Calculation & Analysis:

-

Perform a frequency calculation on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Calculate the Gibbs free energy (G) for both the axial and equatorial conformers.

-

The conformational free energy difference is calculated as ΔG = Gequatorial - Gaxial. A positive value indicates the axial conformer is more stable.

-

Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to quantify hyperconjugative interactions.

-

Visualization of Core Concepts

The following diagrams illustrate the key interactions and workflows described in this guide.

Caption: Factors influencing the conformational equilibrium of fluorinated piperidines.

Caption: Workflow for the conformational analysis of fluorinated piperidines.

Conclusion and Outlook

The conformational behavior of fluorinated piperidines is dictated by a sophisticated balance of stereoelectronic and environmental factors, frequently favoring an axial fluorine orientation over the sterically preferred equatorial position. A thorough understanding of these underlying principles, combining high-level DFT calculations with precise NMR analysis, is essential for the rational design of piperidine-containing drug candidates. By leveraging these effects, medicinal chemists can enforce specific, biologically active conformations, thereby enhancing potency, selectivity, and pharmacokinetic properties. The data and protocols outlined in this guide serve as a foundational resource for scientists aiming to harness the unique properties of fluorine in the design of next-generation therapeutics.

References

Methodological & Application

The Versatility of 4-Fluoropiperidine Hydrochloride: A Building Block for Advanced Drug Discovery

For Immediate Release

WEST POINT, Pennsylvania – 4-Fluoropiperidine hydrochloride is a versatile synthetic building block increasingly utilized by researchers, scientists, and drug development professionals in the creation of novel therapeutics, particularly for central nervous system (CNS) disorders. Its incorporation into molecular scaffolds has been shown to enhance crucial pharmacokinetic properties such as metabolic stability, bioavailability, and the ability to cross the blood-brain barrier. This application note provides an overview of its utility, detailed experimental protocols for its use in N-alkylation reactions, and examples of its application in the synthesis of various classes of bioactive molecules.

Key Applications in Medicinal Chemistry

The introduction of a fluorine atom at the 4-position of the piperidine ring offers several advantages in drug design. The high electronegativity of fluorine can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets.[1] Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, thereby increasing the metabolic stability of the drug candidate.[2] These properties make this compound an attractive starting material for the synthesis of a wide range of bioactive compounds, including:

-

CNS Agents: The enhanced lipophilicity and metabolic stability imparted by the fluorine atom are beneficial for drugs targeting the central nervous system.[3]

-

Neuroleptics and Antipsychotics: This building block is a key component in the synthesis of potent neuroleptics and antipsychotic agents, including analogs of well-known drugs like haloperidol.

-

Receptor Modulators: It is employed in the construction of selective modulators for various receptors, such as dopamine, serotonin, sigma, and neurokinin receptors.

-

Ion Channel Blockers: 4-Fluoropiperidine derivatives have been investigated as antagonists for ion channels, including T-type calcium channels.[4][5]

Experimental Protocols

A common and crucial reaction involving this compound is its N-alkylation to introduce various side chains, leading to a diverse array of target molecules.

Protocol 1: General N-Alkylation of this compound with Alkyl/Arylmethyl Halides

This protocol describes a general procedure for the nucleophilic substitution reaction between this compound and an alkyl or arylmethyl halide.

Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of this compound.

Materials:

-

This compound

-

Alkyl or Arylmethyl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.).

-

Add the anhydrous solvent to dissolve or suspend the starting material.

-

Add the base (2.0-3.0 eq.).

-

To the stirred mixture, add the alkyl or arylmethyl halide (1.0-1.2 eq.) dropwise at room temperature.

-

The reaction mixture may be stirred at room temperature or heated (e.g., 60-80 °C) to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

If a solid precipitate (e.g., inorganic salts) is present, filter the mixture.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-fluoropiperidine.

Quantitative Data for N-Alkylation Reactions:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(Bromoethyl)benzene | Cs₂CO₃ | DMF | RT | 12 | 88 | [6] |

| 2-(Thiophen-2-yl)ethyl methanesulfonate | Cs₂CO₃ | DMF | RT | 12 | 90 | [7] |

| Benzyl bromide | K₂CO₃ | DMF | RT | - | High | [8] |

Note: The provided yields are for analogous piperidine N-alkylation reactions and may vary for 4-fluoropiperidine.

Protocol 2: Synthesis of 4-Aminomethyl-4-fluoropiperidine

This protocol details the synthesis of a key intermediate, 4-aminomethyl-4-fluoropiperidine, starting from 1-tert-butyl 4-methylenepiperidine.

Synthetic Pathway:

Caption: Synthetic route to 4-aminomethyl-4-fluoropiperidine.

Materials and Methods:

-

Step 1: Bromofluorination: To a solution of 1-tert-butyl 4-methylenepiperidine (1.0 eq.) in dry CH₂Cl₂ at 0°C, Et₃N·3HF (2.5 eq.) is added, followed by N-bromosuccinimide (NBS, 1.5 eq.). The mixture is stirred at room temperature for 3 hours. After work-up, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate is obtained in approximately 92% yield.[3]

-

Step 2: Azidation: The brominated intermediate (1.0 eq.) is reacted with sodium azide (NaN₃, 3.0 eq.) in DMF at 80°C for 3 hours. After work-up and purification, tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate is obtained in about 84% yield.[3]

-

Step 3: Reduction: The azido compound is hydrogenated using 10% Pd/C in methanol under a hydrogen atmosphere to yield 4-aminomethyl-4-fluoropiperidine.[3]

Spectroscopic Data for tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate: [3]

-

¹H NMR (300 MHz, CDCl₃): δ 1.46 (s, 9H), 1.49-1.77 (m, 2H), 1.91-2.01 (m, 2H), 3.06 (br t, J = 12.1 Hz, 2H), 3.46 (d, J = 17.6 Hz, 2H), 3.99 (br s, 2H).

-

¹³C NMR (75 MHz, CDCl₃): δ 28.6, 32.4 (d, J = 20.8 Hz), 38.8 (d, J = 25.4 Hz), 39.4, 79.9, 91.6 (d, J = 177.7 Hz), 154.6.

Application in the Synthesis of Bioactive Molecules

Dopamine Transporter (DAT) Inhibitors

Analogs of GBR 12909, a potent and selective dopamine reuptake inhibitor, have been synthesized using fluorinated piperidine scaffolds to explore their therapeutic potential for conditions like cocaine addiction. The 4-fluoropiperidine moiety can enhance the binding affinity and selectivity for the dopamine transporter.[9]

T-Type Calcium Channel Antagonists

T-type calcium channels are implicated in various neurological disorders, including epilepsy and neuropathic pain. The influx of Ca²⁺ through these channels triggers a cascade of intracellular events. 4-Fluoropiperidine derivatives have been developed as potent and selective T-type calcium channel antagonists, demonstrating potential for the treatment of these conditions.[4][5]

T-Type Calcium Channel Signaling Pathway:

Caption: Simplified signaling cascade initiated by T-type calcium channel activation.

Neurokinin-1 (NK-1) Receptor Antagonists

The neurokinin-1 (NK-1) receptor and its endogenous ligand, substance P, are involved in inflammation, pain, and mood disorders. Antagonists of the NK-1 receptor have therapeutic potential as antidepressants and antiemetics. The 4-fluoropiperidine scaffold can be incorporated into the design of novel NK-1 receptor antagonists.

Neurokinin-1 Receptor Signaling Pathway:

Caption: Overview of the Neurokinin-1 receptor signaling pathway.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique properties allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthetic protocols and application examples provided herein demonstrate its broad utility and potential for the development of novel therapeutics targeting a range of diseases.

References

- 1. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions | eLife [elifesciences.org]

- 2. Contributions of T-Type Voltage-Gated Calcium Channels to Postsynaptic Calcium Signaling within Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage-Gated T-Type Calcium Channel Modulation by Kinases and Phosphatases: The Old Ones, the New Ones, and the Missing Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Alkylation of 4-Fluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-fluoropiperidine moiety is a valuable building block in medicinal chemistry, frequently incorporated into molecules to enhance their pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The N-alkylation of 4-fluoropiperidine hydrochloride is a critical step in the synthesis of a wide range of biologically active compounds. This document provides detailed protocols for three common and effective methods for N-alkylation: direct N-alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination for N-arylation.

Since 4-fluoropiperidine is often supplied as a hydrochloride salt, a preliminary neutralization step is required to generate the free amine for subsequent reactions. This can be achieved by treating the salt with a suitable base, such as sodium hydroxide or potassium carbonate, and extracting the free amine into an organic solvent.

Comparative Data of N-Alkylation Methods

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of piperidine derivatives, which can be considered indicative for 4-fluoropiperidine. Specific yields for 4-fluoropiperidine will be dependent on the exact substrate and reaction optimization.

| Method | Alkylating/Arylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Direct Alkylation | Benzyl bromide | None | K₂CO₃ | Acetonitrile | 80 | 2-6 | 70-95 |

| Reductive Amination | Acetone | NaBH(OAc)₃ | None | Dichloromethane | Room Temp. | 1-24 | 80-95[1] |

| Buchwald-Hartwig Amination | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12-24 | 70-90 |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the direct N-alkylation of 4-fluoropiperidine with an alkyl halide using a non-nucleophilic base.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Free Base Preparation: Dissolve this compound (1.0 eq) in water and cool in an ice bath. Add 1 M NaOH solution dropwise until the pH is >10. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-fluoropiperidine free base.

-

Alkylation Reaction: To a dry round-bottom flask under a nitrogen atmosphere, add the 4-fluoropiperidine free base (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 80°C and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-fluoropiperidine.

Protocol 2: N-Alkylation via Reductive Amination with Acetone

This method provides a mild and selective route to N-alkylated products, avoiding over-alkylation.[1]

Materials:

-

This compound

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-